2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid
Overview
Description
2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the second position, a carboxylic acid group at the third position, and a 3-chlorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-chlorobenzylidenemalononitrile, which is then cyclized with ammonium acetate to yield 2-amino-5-(3-chlorophenyl)pyridine-3-carbonitrile. The nitrile group is subsequently hydrolyzed under acidic or basic conditions to produce the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
- Nitro derivatives from oxidation.
- Alcohol derivatives from reduction.
- Various substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-3-chloropyridine
- 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid
Uniqueness: 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIOKQNAJKVBOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687300 | |
Record name | 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-28-4 | |
Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258622-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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